3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a diethylamino group at the 2-position and a propanoic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid can be achieved through a multi-step process. One common method involves the condensation of 2-chloro-5-(diethylamino)pyrimidine with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The pyrimidine ring can participate in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
3-(2-Amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic acid: This compound has an amino group instead of a diethylamino group, leading to different chemical properties and biological activities.
2-(Diethylamino)pyrimidine-5-carboxylic acid: Similar structure but lacks the propanoic acid group, affecting its reactivity and applications.
Uniqueness: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is unique due to the presence of both the diethylamino and propanoic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
CAS No. |
948006-29-9 |
---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-[2-(diethylamino)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-3-14(4-2)11-12-7-9(8-13-11)5-6-10(15)16/h7-8H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
YBTSEYDDIGYHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=N1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.